D-Phenylalanine allyl ester tosylate
Description
Systematic Nomenclature and Molecular Formula
D-Phenylalanine allyl ester tosylate is a chiral amino acid derivative with the systematic name (R)-2-amino-3-phenylpropanoic acid allyl ester p-toluenesulfonate . Its molecular formula is C₁₉H₂₃NO₅S , derived from the combination of D-phenylalanine (C₉H₁₁NO₂), allyl alcohol (C₃H₅OH), and p-toluenesulfonic acid (C₇H₇SO₃) components. Structurally, the compound exists as a zwitterionic salt, where the amino group is protonated (NH₃⁺) and paired with the p-toluenesulfonate anion (TosO⁻), while the carboxylic acid group is esterified with an allyl moiety.
| Property | Value | Source |
|---|---|---|
| CAS Number | 367512-59-2 | |
| Molecular Weight | 377.46 g/mol | |
| Synonyms | This compound |
Stereochemical Configuration and Chiral Centers
The compound’s stereochemistry is defined by the D-configuration at the α-carbon of the phenylalanine backbone. This corresponds to the R-configuration in the Cahn-Ingold-Prelog priority system. The chiral center is located at the second carbon of the propanoic acid chain, where the substituents are:
- Amino group (NH₃⁺)
- Carboxylic acid ester (O-allyl)
- Phenyl group
- Hydrogen atom
The allyl ester group does not introduce additional chiral centers but influences the molecule’s steric and electronic environment. The tosylate counterion is achiral and does not affect the stereochemistry of the α-carbon.
Crystallographic Analysis and Solid-State Properties
No direct crystallographic data for this compound is available in the literature. However, structural analogs like L-phenylalanine and N-tosylated phenylalanine derivatives provide insights into potential solid-state behavior. These compounds often crystallize in orthorhombic or monoclinic systems, with hydrogen bonding between the amino and sulfonate groups stabilizing the lattice.
Key inferred properties include:
- Hydrogen bonding : NH₃⁺–O interactions between the protonated amino group and the sulfonate oxygen.
- Planar aromatic stacking : Potential π-π interactions between phenyl rings in adjacent molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is limited, analogous allyl ester derivatives exhibit characteristic shifts:
| Region | Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Allyl group | CH₂=CH-CH₂-O | 4.5–5.0 (CH₂=CH) | Multiplet |
| Phenyl group | Aromatic protons | 7.2–7.4 (m) | Multiplet |
| Tosylate | Methylbenzene ring | 7.3–7.5 (m) | Multiplet |
| NH₃⁺ | Protonated amino group | 3.0–3.5 (br s) | Broad singlet |
Note: Experimental data may vary depending on solvent and temperature.
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Functional Group | Assignment |
|---|---|---|
| ~1740 | Ester carbonyl (C=O) | Stretching vibration |
| ~1200–1300 | Sulfonate (S=O) | Asymmetric stretching |
| ~3350–3500 | NH₃⁺ (N-H) | Broad stretching |
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 377.46 (C₁₉H₂₃NO₅S⁺). Fragmentation patterns may include:
- Loss of C₃H₅O (allyl group): m/z 377.46 → 294.15
- Cleavage of C₇H₇SO₃⁻ : m/z 377.46 → 180.16 (D-phenylalanine core)
Properties
Molecular Weight |
377.5 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
2.1. Allylic Substitution Reactions
D-PAET is primarily used in Pd-catalyzed allylic substitution reactions , which are pivotal for constructing complex organic molecules. The compound acts as a substrate that can undergo enantioselective reactions, leading to the formation of chiral centers with high specificity. Recent studies have highlighted the efficiency of D-PAET in producing 1,3-disubstituted products with favorable regioselectivity and enantioselectivity .
2.2. Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing various bioactive molecules, including cyclodepsipeptides and other natural products. For instance, D-PAET has been employed as a key intermediate in the synthesis of thiazoline derivatives and cyclodepsipeptides, showcasing its versatility in generating complex structures with biological activity .
Medicinal Chemistry Applications
3.1. Prodrug Development
D-PAET has potential applications in the development of prodrugs, which are designed to improve the delivery and efficacy of therapeutic agents. The tosylate moiety can be strategically utilized to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage in vivo. This approach aims to enhance the pharmacokinetic profiles of drugs while minimizing side effects .
3.2. Antiviral Agents
Research indicates that compounds derived from D-PAET may serve as precursors for developing antiviral agents. The structural modifications enabled by the allylic ester functionality allow for the design of novel compounds that can target viral mechanisms effectively .
Case Studies and Research Findings
A variety of case studies illustrate the practical applications of D-PAET:
Comparison with Similar Compounds
Structural Analogs: Amino Acid Allyl Ester Tosylates
Key Differences :
- Stereochemistry: D-Phenylalanine’s non-natural configuration is critical for inhibiting enzymatic degradation in drug candidates, whereas L-Valine and L-Methionine derivatives are used in natural peptide sequences .
- Functional Groups : The benzyl side chain in D-phenylalanine provides hydrophobicity, contrasting with valine’s branched alkyl group and methionine’s thioether moiety .
Ester Group Variants
Key Insights :
- Allyl vs. Benzyl Esters : Allyl esters offer milder deprotection conditions (avoiding explosive H₂ gas), but benzyl esters are more stable under basic conditions .
- Allyl vs. Methyl Esters : Methyl esters are cheaper but require harsh conditions for cleavage, risking peptide backbone damage .
Tosylate Salts vs. Other Counterions
Advantages of Tosylate :
- Facilitates purification via crystallization.
- Enables further functionalization (e.g., displacement by Grignard reagents) .
Preparation Methods
Photoreactive Derivatives Synthesis (Diazirinyl Phenylalanine Allyl Ester Tosylate)
A notable method involves the synthesis of photoreactive D-Phenylalanine derivatives, where:
- The amino acid is first converted to a methyl ester using thionyl chloride in methanol.
- The methyl ester is then reacted with N-Boc protected amino acid derivatives.
- Tosylation of oxime intermediates is carried out with p-toluenesulfonyl chloride and triethylamine in acetone at 0°C.
- Subsequent treatment with liquid ammonia leads to diaziridine formation, which can be oxidized to diazirine moieties.
- Final deprotection steps yield the allyl ester tosylate derivative with high enantiomeric excess (>96% ee).
This approach is valuable for incorporating photoreactive groups for biochemical studies.
Analytical Data and Purity Considerations
- Chiral HPLC analysis is used to confirm the optical purity of the synthesized product, with enantiomeric excess typically exceeding 96% when low temperatures are maintained during synthesis.
- NMR and 2D NMR techniques confirm the structure and substitution pattern of the allyl ester tosylate derivatives.
- LC-MS analysis ensures no significant epimerization occurs during tosylation and esterification steps.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Esterification | Thionyl chloride in MeOH | RT, 8 h | ~85 | High yield, straightforward | Requires careful moisture control |
| Allyl ester formation | DCC/DMAP coupling with allyl alcohol | RT, several hours | 81-90 | Mild conditions, high purity | Removal of DCC byproducts |
| Tosylation | TsCl, TEA in acetone | 0°C, 1 h | High | Efficient, selective | Sensitive to moisture |
| Diaziridine formation | Liquid ammonia, ether | -78°C to RT, 8 h | Moderate | Enables photoreactive derivatives | Instability under purification |
| Final deprotection | TFA or similar acids | RT, few hours | 68-97 | High purity, preserved chirality | Possible side reactions |
Q & A
Basic: What are the key steps in synthesizing D-Phenylalanine allyl ester tosylate, and how can racemization be minimized during esterification?
Answer:
The synthesis involves two primary steps: (1) esterification of D-phenylalanine with allyl alcohol and (2) tosylation of the intermediate. Esterification typically employs peptide coupling reagents (e.g., carbodiimides) to activate the carboxyl group, followed by reaction with allyl alcohol . Tosylation is achieved using para-toluenesulfonyl chloride (Ts-Cl) under basic conditions to convert the hydroxyl group into a tosylate ester, which enhances leaving-group ability .
Racemization mitigation requires strict control of reaction conditions:
- Use low temperatures (0–4°C) during coupling.
- Avoid prolonged exposure to strong bases or acids.
- Employ sterically hindered coupling agents (e.g., HOBt/DCC) to reduce side reactions .
Basic: Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirms stereochemistry, allyl ester protons (δ 5.15–5.77 ppm), and tosylate aromatic protons (δ 7.2–7.8 ppm). Integration ratios verify molecular integrity .
- FT-IR : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonate groups (S=O stretches at 1170–1370 cm⁻¹) .
- GC-MS/HPLC : Quantifies purity and detects byproducts (e.g., racemized isomers or unreacted precursors) .
- DSC : Assesses thermal stability and phase transitions, critical for storage and reaction planning .
Advanced: How does the allyl ester group influence the compound’s reactivity in nucleophilic substitution reactions compared to other ester groups?
Answer:
The allyl ester’s π-electrons enable conjugation stabilization of transition states, accelerating nucleophilic substitution (e.g., SN2) compared to alkyl esters. Additionally, the allyl group allows post-functionalization via thiol-ene "click" chemistry, enhancing utility in polymer or peptide synthesis . In contrast, methyl or benzyl esters lack this reactivity and require harsher conditions for cleavage . Tosylate’s superior leaving-group ability further enhances substitution rates compared to carboxylate esters .
Advanced: What strategies can optimize cyclization reactions involving this compound to achieve high yields?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and improve nucleophilicity .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate allyl ester removal, enabling controlled cyclization without side reactions .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and stereochemical integrity .
- Protection/deprotection : Use Fmoc groups for temporary protection during peptide synthesis to prevent premature cyclization .
Data Analysis: How do solvolysis rates of this compound compare with other tosylates, and what factors contribute to these differences?
Answer:
Solvolysis rates depend on steric effects and transition-state stabilization . For example:
- Benzyl tosylates exhibit slower solvolysis due to resonance stabilization of the leaving group .
- Allyl tosylates react faster due to partial double-bond character in the transition state .
- Cyclopropane-containing tosylates show reduced rates due to ring strain in the benzenonium ion intermediate .
Experimental comparisons require kinetic studies (e.g., using ethanol/water mixtures) and computational modeling (DFT) to analyze electronic and steric contributions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods or closed systems to avoid inhalation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis or degradation .
- Waste disposal : Neutralize with dilute base (e.g., NaOH) before disposal to deactivate reactive esters .
Advanced: How can enzymatic resolution techniques improve enantiomeric excess (ee) in this compound synthesis?
Answer:
- Lipase-catalyzed hydrolysis : Selectively cleaves undesired L-isomers, leaving D-enantiomer intact. For example, Candida antarctica lipase B (CAL-B) shows high specificity for phenylalanine esters .
- Immobilized enzymes : Enhance reusability and reaction control (e.g., silica-supported enzymes).
- Kinetic resolution : Optimize pH (6.5–7.5) and temperature (25–37°C) to maximize ee (>98%) .
Data Contradiction: How should researchers address discrepancies in reported yields for allyl ester-to-tosylate conversions?
Answer:
Contradictions often arise from:
- Reagent purity : Impure Ts-Cl reduces yields; use freshly distilled reagents .
- Reaction time : Over-tosylation leads to byproducts; monitor via TLC .
- Base selection : Pyridine or Et₃N affects protonation kinetics; screen bases for optimal results .
Standardize protocols using high-purity reagents and replicate conditions from peer-reviewed procedures (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
